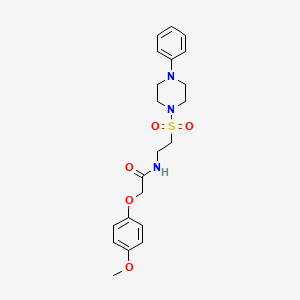

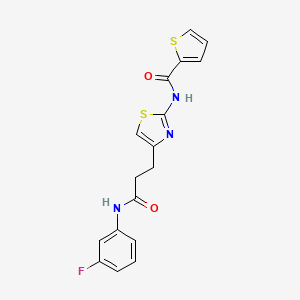

![molecular formula C15H12N8O2 B2358772 N-((8-hidroxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)-2-fenil-2H-1,2,3-triazol-4-carboxamida CAS No. 2034351-15-8](/img/structure/B2358772.png)

N-((8-hidroxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)-2-fenil-2H-1,2,3-triazol-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H12N8O2 and its molecular weight is 336.315. The purity is usually 95%.

BenchChem offers high-quality N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los derivados de triazol, incluidos los que contienen el núcleo de 1,2,4-triazol, han mostrado prometedoras propiedades antibacterianas . Los investigadores han sintetizado nuevos derivados de triazolo [4,3-a]pirazina y han probado su actividad antibacteriana contra Staphylococcus aureus (S. aureus) y Escherichia coli (E. coli) cepas . Estos compuestos podrían servir potencialmente como agentes antibacterianos efectivos.

- Los fármacos que contienen triazol, como fluconazol y voriconazol, se utilizan ampliamente como agentes antifúngicos. La parte de triazol juega un papel crucial en su actividad contra las infecciones fúngicas .

- Los agentes de prevención del cáncer son compuestos esenciales que neutralizan los radicales libres y protegen las células del daño oxidativo .

- Los derivados de triazol se han estudiado por sus propiedades antivirales. Si bien la literatura se centra principalmente en otros fármacos que contienen triazol, explorar el potencial antiviral del compuesto en cuestión podría valer la pena .

- Los compuestos basados en triazol se han investigado por sus actividades antiinflamatorias y analgésicas .

- El núcleo de triazol está presente en varios fármacos anticancerígenos . Investigar el potencial del compuesto como agente anticancerígeno podría ser significativo.

Actividad Antibacteriana

Potencial Antifúngico

Propiedades antioxidantes

Aplicaciones antivirales

Efectos antiinflamatorios y analgésicos

Actividad anticancerígena

Propiedades antiepilépticas y ansiolíticas

En resumen, la parte de triazol de este compuesto es prometedora en múltiples campos, incluidas las aplicaciones antibacterianas, antifúngicas, antioxidantes y antivirales. Se necesita más investigación para desbloquear su potencial completo y comprender sus mecanismos de acción . 🌟

Mecanismo De Acción

Target of Action

Similar compounds, such as other triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria, including staphylococcus aureus and escherichia coli . Therefore, it’s plausible that this compound may also target bacterial cells.

Mode of Action

Given the antibacterial activity of similar compounds , it’s possible that this compound may also act through one of these mechanisms.

Result of Action

Given the potential antibacterial activity of similar compounds , it’s possible that this compound may lead to bacterial cell death or growth inhibition.

Propiedades

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N8O2/c24-14(11-8-18-23(21-11)10-4-2-1-3-5-10)17-9-12-19-20-13-15(25)16-6-7-22(12)13/h1-8H,9H2,(H,16,25)(H,17,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASABLDHNHKLOSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NN=C4N3C=CNC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

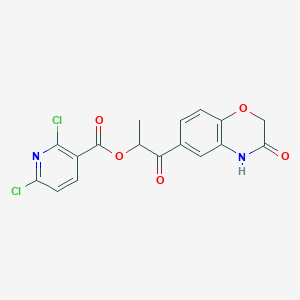

![(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B2358692.png)

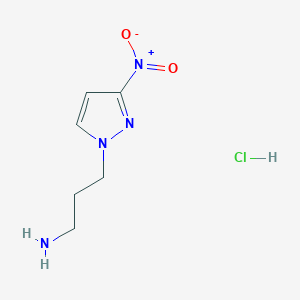

![8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2358693.png)

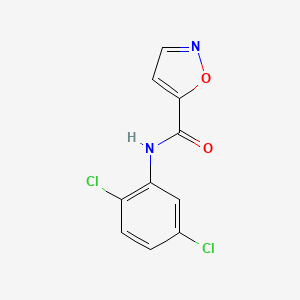

![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2358704.png)

![N-(benzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2358705.png)

![8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2358710.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2358711.png)